2-Piperidinol

Overview

Description

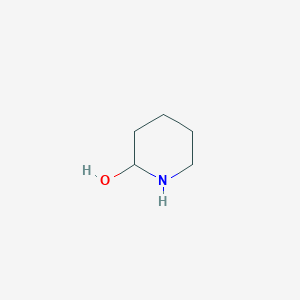

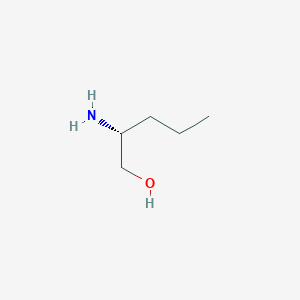

2-Piperidinol, also known as piperidin-2-ol, is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

2-Piperidinol has a molecular formula of C5H11NO and a molecular weight of 101.15 . It contains a total of 18 bonds, including 7 non-H bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 hydroxyl group .

Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction has a number of features. For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .

Physical And Chemical Properties Analysis

2-Piperidinol is a compound used for R&D purposes . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and avoid dust formation .

Scientific Research Applications

2-Piperidinol: A Comprehensive Analysis of Scientific Research Applications: 2-Piperidinol, also known as piperidin-2-ol, is a versatile chemical compound with a range of applications in scientific research. Below are detailed sections focusing on unique applications of this compound:

Antimycobacterial Agents

2-Piperidinol derivatives have been identified as potential antimycobacterial agents. They exhibit inhibitory activity against mycobacterial arylamine N-acetyltransferase (NAT), an enzyme essential for the survival of mycobacteria inside macrophages . This suggests their use in developing treatments for tuberculosis and other mycobacterial infections.

Pharmaceutical Applications

The piperidine moiety, a core structure within 2-Piperidinol, is prevalent in many pharmaceuticals. Recent advances in synthetic and natural piperidines have highlighted their importance in drug discovery and biological evaluation for potential therapeutic uses .

Enzyme Inhibition

Piperidinols show activity as inhibitors of essential enzymes for mycobacterial survival inside macrophages, indicating their potential role in targeting bacterial resistance mechanisms .

Mechanism of Action

Target of Action

2-Piperidinol, also known as piperidin-2-ol, has been found to interact with several targets. One of the primary targets of 2-Piperidinol is the Arylamine N-Acetyltransferase (NAT) . NAT is an essential enzyme for the survival of Mycobacterium tuberculosis inside macrophages . Another target is the mycolic acid transporter MmpL3 .

Mode of Action

2-Piperidinol interacts with its targets in a unique way. It has been shown to inhibit the NAT enzyme, resulting in a time-dependent irreversible inhibition of NAT activity . This inhibition is proposed to involve the formation of a reactive intermediate and selective cysteine residue modification . In the case of MmpL3, 2-Piperidinol targets it, affecting the transport of mycolic acid .

Biochemical Pathways

The action of 2-Piperidinol affects several biochemical pathways. It is involved in the cholesterol sterol-ring degradation pathway, which is essential for the intracellular survival of Mycobacterium tuberculosis . The ability of NAT to utilize propionyl-CoA links it to the cholesterol-catabolism pathway . By inhibiting NAT, 2-Piperidinol disrupts this pathway, preventing intracellular survival and resulting in the depletion of cell-wall lipids .

Pharmacokinetics

The pharmacokinetics of 2-Piperidinol involves its absorption, distribution, metabolism, and excretion (ADME). While specific ADME properties for 2-Piperidinol are not readily available, one study showed that intraperitoneal administration of a piperidinol derivative resulted in promising serum concentration and an elimination half-life of 3.2 hours .

Result of Action

The action of 2-Piperidinol leads to significant molecular and cellular effects. Its inhibition of NAT prevents the intracellular survival of Mycobacterium tuberculosis and results in the depletion of cell-wall lipids . This suggests that 2-Piperidinol could have potential antimycobacterial activity.

Action Environment

The action of 2-Piperidinol can be influenced by environmental factors. For instance, the oxidative deamination of lysine residues by polyphenols, which generates 2-Piperidinol, was observed to be mediated by some polyphenols, especially o-diphenolic-type polyphenols, in the presence of copper ions . This suggests that the presence of certain environmental factors can influence the production and, potentially, the action of 2-Piperidinol.

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name |

piperidin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-3-1-2-4-6-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGMHPGYPXPXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423183 | |

| Record name | 2-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidinol | |

CAS RN |

45506-41-0 | |

| Record name | 2-Piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45506-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary metabolic pathways of Carpipramine, a drug containing a 2-piperidinol moiety, in various species?

A1: Carpipramine, after oral administration, undergoes extensive metabolism, primarily through three pathways:

- Hydroxylation: The iminodibenzyl ring undergoes hydroxylation, forming phenol or alcohol derivatives without affecting the side chain. []

- Side-chain Hydroxylation: The terminal piperidine ring of the 2-piperidinol side chain undergoes hydroxylation. []

- Cyclization and Dehydrogenation: The 2-piperidinol group undergoes cyclization and dehydrogenation reactions. []

Q2: How does the structure of 2-piperidinol derivatives influence their antimicrobial activity?

A2: Research indicates that the presence of specific aromatic substituents at the 1-position of the 2-piperidinol ring significantly impacts antibacterial activity. For instance, 1-(quinolin-3-yl)pyrrolidin-2-ol (P7) exhibits potent antibacterial effects against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. [] This suggests that the quinoline moiety plays a crucial role in enhancing antimicrobial potency.

Q3: Can 2-piperidinol derivatives be used in asymmetric synthesis?

A3: Yes, 2-piperidinol derivatives can serve as valuable building blocks in asymmetric synthesis. For example, silyl enol ethers have been successfully employed as nucleophiles in enantioselective inverse-electron-demand aza-Diels-Alder reactions with aza-sulfonyl-1-aza-1,3-butadienes. [] This reaction allows for the stereoselective synthesis of benzofuran-fused 2-piperidinol derivatives with three contiguous stereocenters, highlighting the potential of these compounds in constructing complex chiral molecules. []

Q4: How do polyphenols interact with lysine residues, and what is the role of 2-piperidinol in this process?

A4: Polyphenols can oxidatively deaminate lysine residues in proteins. This reaction generates a mixture of products in equilibrium, including aldehydes and 2-piperidinol derivatives. [] This finding suggests a potential role of 2-piperidinol in understanding the complex interactions between polyphenols and proteins.

Q5: How has the aza-Ferrier reaction been employed in the synthesis of streptazolin, a natural product containing a 2-piperidinol moiety?

A5: The total synthesis of streptazolin, a unique alkaloid natural product containing a 2-piperidinol unit, was achieved through a strategic route involving the aza-Ferrier reaction. [] This reaction, involving a Δ2-piperidinol and alkyltrimethylsilane, played a key role in constructing the core ring structure of streptazolin. []

Q6: What computational chemistry methods have been applied to study 2-piperidinol derivatives?

A6: Density functional theory (DFT) calculations have been extensively used to investigate the structural and electronic properties of various 2-piperidinol derivatives. For example, DFT studies have been conducted on 1-(pyrazin-2-yl)piperidin-2-ol [] and 1-(quinolin-3-yl)piperidin-2-ol [] to gain insights into their molecular geometries, vibrational frequencies, and electronic properties. These computational approaches provide valuable information for understanding the behavior and reactivity of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide](/img/structure/B1352296.png)